molecular formula C11H11Cl2NO B3018755 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone CAS No. 280562-66-5

1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone

Cat. No.: B3018755
CAS No.: 280562-66-5
M. Wt: 244.12
InChI Key: VBZRCIQIMPKUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone is an organic compound characterized by its azetidinone ring structure and dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the azetidinone intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Substitution Reagents: Halogens or nitrating agents for substitution reactions.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound is used in the development of polymers and advanced materials with specific mechanical or thermal properties.

    Biological Studies: It is employed in studies investigating enzyme inhibition and protein interactions.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetidinone: A structurally similar compound with slight variations in the azetidinone ring.

    2,4-Dichlorophenyl-3,3-dimethyl-2-azetidinone: Another analog with different substitution patterns on the azetidinone ring.

Uniqueness: 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZRCIQIMPKUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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